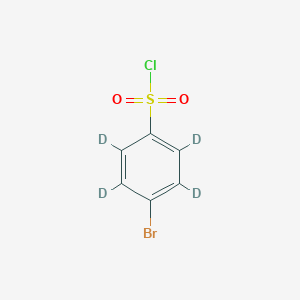

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMHZIBWCXYAAH-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)Cl)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride (CAS No. 133872-23-8) is a sulfonyl chloride derivative that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride features a bromine atom and deuterated hydrogen atoms on a benzene ring, contributing to its distinct isotopic labeling. This compound is primarily used as a reagent in organic synthesis and has implications in drug development due to its reactivity with nucleophiles.

Mechanisms of Biological Activity

The biological activity of 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride can be attributed to its ability to form sulfonamide derivatives upon reaction with amines. These derivatives are known for their diverse biological properties, including:

- Enzyme Inhibition : Sulfonamides can inhibit various enzymes by mimicking substrates or binding to active sites.

- Antimicrobial Activity : Many sulfonamide compounds exhibit antibacterial properties by interfering with bacterial folic acid synthesis.

- Anti-inflammatory Effects : Certain derivatives have been studied for their potential to modulate inflammatory pathways.

Antimicrobial Activity

A study investigated the antimicrobial activity of sulfonamide derivatives synthesized from 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride. The results indicated that these derivatives exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Derivative C | E. coli | 18 |

Case Study: Enzyme Inhibition

In a case study focusing on enzyme inhibition, researchers synthesized a series of sulfonamide compounds from 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride. These compounds were tested against carbonic anhydrase (CA), an enzyme involved in bicarbonate formation. The study demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent inhibition.

| Compound | IC50 (µM) | Selectivity for CA |

|---|---|---|

| Derivative D | 12 | High |

| Derivative E | 25 | Moderate |

| Derivative F | 30 | Low |

Applications in Medicinal Chemistry

The ability of 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride to serve as a precursor for biologically active sulfonamides makes it valuable in medicinal chemistry. Its derivatives are being explored for:

- Antibiotic Development : Targeting bacterial infections through the synthesis of novel sulfonamide antibiotics.

- Anti-cancer Agents : Investigating the potential of sulfonamide derivatives as inhibitors of tumor growth.

- Anti-inflammatory Drugs : Developing compounds that can modulate inflammatory responses.

Comparison with Similar Compounds

Research Findings and Data

Stability and Handling

- Moisture Sensitivity : All sulfonyl chlorides are hygroscopic and require anhydrous storage. Deuterated variants may exhibit marginally higher stability due to reduced proton exchange .

- Thermal Decomposition : Fluorinated analogs (e.g., 4-bromo-2,3,5,6-tetrafluorobenzenesulfonyl chloride) decompose at lower temperatures (~150°C) compared to deuterated analogs (~180°C), likely due to weaker C-F bonds .

Industrial and Pharmaceutical Use

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride, and how does deuteration impact reaction conditions?

Answer :

- Deuterated Precursor Selection : Start with a fully deuterated benzene ring (C6D6) to ensure isotopic purity. Bromination and sulfonation steps must occur under anhydrous conditions to prevent H/D exchange. For example, bromination using deuterated HBr or Br2 in D2O minimizes contamination .

- Sulfonyl Chloride Formation : Chlorosulfonation of the deuterated bromobenzene intermediate requires careful temperature control (0–5°C) to avoid side reactions. Use SO2Cl2 in deuterated solvents (e.g., CDCl3) to maintain isotopic integrity .

- Critical Considerations : Monitor deuteration efficiency via mass spectrometry (MS) and ²H-NMR. Contradictions in yield often arise from incomplete deuteration or solvent impurities; rigorous drying of reagents and solvents is essential .

Structural Characterization

Q. Q2. Which spectroscopic and analytical techniques are most reliable for confirming the isotopic purity and structural integrity of this compound?

Answer :

- ²H-NMR : Detects deuterium incorporation at specific positions. Compare with non-deuterated analogs to confirm isotopic substitution (e.g., absence of proton signals at 2,3,5,6-positions) .

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic peaks (e.g., M+4 for four deuterium atoms) and verifies molecular formula (C6D4BrClO2S).

- X-ray Crystallography : Resolves spatial arrangement of substituents, though deuteration may require specialized handling due to reduced scattering contrast .

Reactivity and Isotopic Effects

Q. Q3. How does deuterium substitution influence the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

Answer :

- Kinetic Isotope Effects (KIE) : Deuterium at ortho/para positions may slow reactions due to increased bond strength (C-D vs. C-H). For example, in SNAr reactions with amines, rate constants (kH/kD) can vary by 2–5×, depending on solvent polarity .

- Methodological Adjustment : Use higher temperatures (10–20°C above standard conditions) or prolonged reaction times to compensate for reduced reactivity. Monitor progress via TLC or in situ IR spectroscopy .

Advanced Applications

Q. Q4. What are the challenges in using this compound to synthesize deuterated sulfonamides for pharmacokinetic studies?

Answer :

- Amine Selection : Primary amines with low steric hindrance (e.g., methylamine-d3) improve coupling efficiency. Avoid bulky amines, as deuteration may exacerbate steric clashes .

- Workflow Optimization : Employ flow chemistry (e.g., microreactors) to enhance mixing and reduce H/D exchange during sulfonamide formation. Use Design of Experiments (DoE) to optimize parameters like residence time and stoichiometry .

- Data Validation : Cross-validate isotopic purity of final sulfonamides using LC-MS/MS and compare metabolic stability against non-deuterated analogs .

Contradiction Resolution

Q. Q5. How can researchers reconcile conflicting literature reports on the stability of deuterated sulfonyl chlorides in aqueous media?

Answer :

- Controlled Hydrolysis Studies : Perform pH-dependent stability assays in D2O. Conflicting data often arise from trace moisture in solvents or variable temperature. For example, hydrolysis half-life (t1/2) at pH 7 and 25°C should be measured under strictly anhydrous conditions .

- Computational Modeling : Use DFT calculations to predict hydrolysis pathways. Compare activation energies (ΔG‡) for H2O vs. D2O to explain kinetic discrepancies .

Safety and Handling

Q. Q6. What are the best practices for handling and storing deuterated sulfonyl chlorides to prevent decomposition?

Answer :

- Storage : Store under inert gas (Ar or N2) at –20°C in amber glass to avoid photodegradation. Use molecular sieves (3Å) to absorb residual moisture .

- Decomposition Monitoring : Regularly analyze samples via ¹H/²H-NMR for unexpected protonation (e.g., D-to-H exchange at benzylic positions). If decomposition exceeds 5%, repurify via vacuum distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.